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molecular formula C8H10N2O3 B8608133 2-(3,4-Dihydroxyphenyl)acetohydrazide

2-(3,4-Dihydroxyphenyl)acetohydrazide

Cat. No. B8608133
M. Wt: 182.18 g/mol
InChI Key: NYIGWWUSUFSONU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04801705

Procedure details

3.58 g (12.7 mmol) of the t-butoxycarbonyl protected precursor was added to a -10° C. cold mixture of 1.38 ml (12.7 mmol) of anisole and 40 ml of trifluoroacetic acid. After stirring for 30 minutes at 0° C., the solvent was removed in vacuo and the residue was stirred with dry ether, collected by suction and dried in vacuo over phosphorous pentoxide; yield: 3.77 g. 2.59 ml (14.0 mmol) of N-methyl-N-trimethylsilyltrifluoroacetamide was added to a suspension of 1.38 g (4.65 mmol) of this trifluoroacetic acid salt in 20 l of dry acetonitrile. After stirring for 30 minutes at room temperature, the mixture was evaporated in vacuo and the residue was taken up in a few ml of dry ether and 0.6 ml of methanol was added. The solution was evaporated again in vacuo and the residue was stirred with petroleum ether until the sticky material became crystalline; yield: 0.79 g.
[Compound]
Name
t-butoxycarbonyl
Quantity
3.58 g
Type
reactant
Reaction Step One
Quantity
1.38 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
2.59 mL
Type
reactant
Reaction Step Three
Quantity
1.38 g
Type
reactant
Reaction Step Three
Quantity
20 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([O:7]C)C=C[CH:4]=[CH:3][CH:2]=1.F[C:10](F)(F)[C:11]([OH:13])=O.C[N:17]([Si](C)(C)C)[C:18](=[O:23])[C:19](F)(F)F.CCOCC.C(#[N:35])C>CO>[OH:7][C:1]1[CH:2]=[C:3]([CH2:19][C:18]([NH:17][NH2:35])=[O:23])[CH:4]=[CH:10][C:11]=1[OH:13]

Inputs

Step One
Name
t-butoxycarbonyl
Quantity
3.58 g
Type
reactant
Smiles
Step Two
Name
Quantity
1.38 mL
Type
reactant
Smiles
C1(=CC=CC=C1)OC
Name
Quantity
40 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Step Three
Name
Quantity
2.59 mL
Type
reactant
Smiles
CN(C(C(F)(F)F)=O)[Si](C)(C)C
Name
Quantity
1.38 g
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
20 L
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Step Five
Name
Quantity
0.6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
STIRRING
Type
STIRRING
Details
the residue was stirred with dry ether
CUSTOM
Type
CUSTOM
Details
collected by suction
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried in vacuo over phosphorous pentoxide
STIRRING
Type
STIRRING
Details
After stirring for 30 minutes at room temperature
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the mixture was evaporated in vacuo
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
The solution was evaporated again in vacuo
STIRRING
Type
STIRRING
Details
the residue was stirred with petroleum ether until the sticky material

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
OC=1C=C(C=CC1O)CC(=O)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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